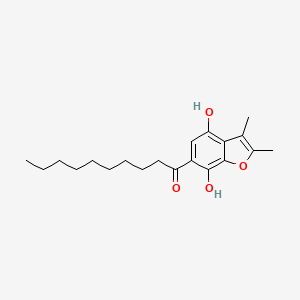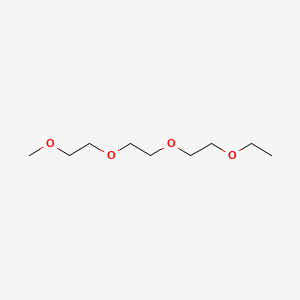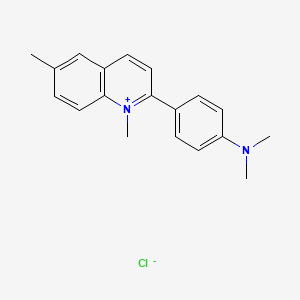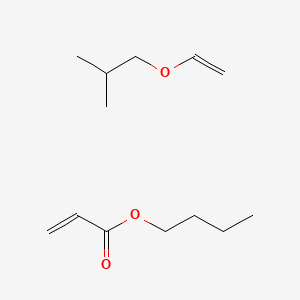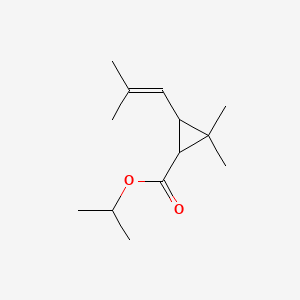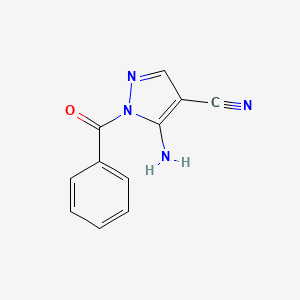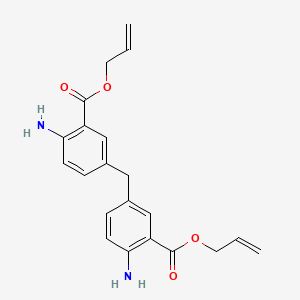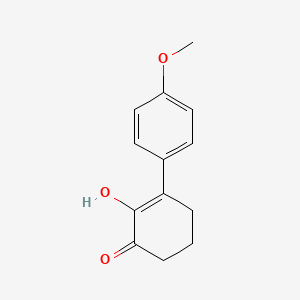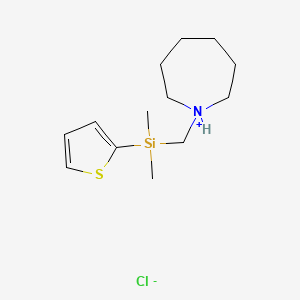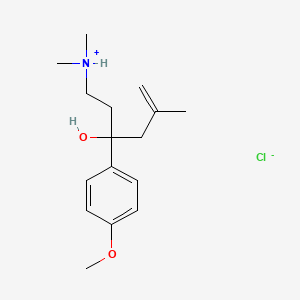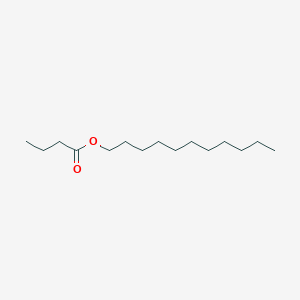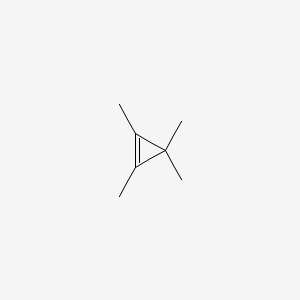
Tetramethylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylcyclopropene is a chemical compound with the molecular formula C₇H₁₂. It is a cyclopropene derivative characterized by the presence of four methyl groups attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of tetramethylcyclopropane with a strong base, such as sodium amide, to induce dehydrohalogenation. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Tetramethylcyclopropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetramethylcyclopropane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Chlorine or bromine gas in the presence of a radical initiator like UV light.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Tetramethylcyclopropane.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Tetramethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of tetramethylcyclopropene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
類似化合物との比較
Cyclopropane: A simpler analog with no methyl groups.
Tetramethylcyclopropane: A fully saturated analog.
Cyclopropene: The parent compound without methyl groups.
Uniqueness: Tetramethylcyclopropene is unique due to the presence of four methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for studying the effects of methyl substitution on cyclopropene chemistry.
特性
CAS番号 |
26385-95-5 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC名 |
1,2,3,3-tetramethylcyclopropene |
InChI |
InChI=1S/C7H12/c1-5-6(2)7(5,3)4/h1-4H3 |
InChIキー |
ONAPRVZODHCPOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



